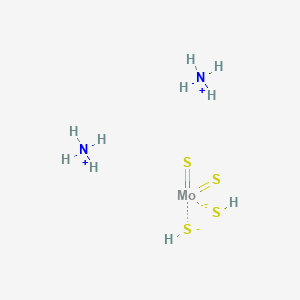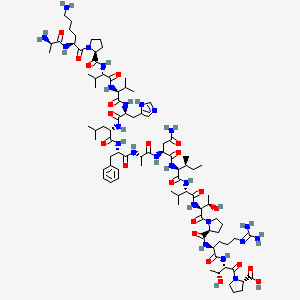
盐酸三氟拉嗪
描述
Trifluoperazine hydrochloride is a phenothiazine derivative used as an antipsychotic and an antiemetic . It is used to treat the symptoms of schizophrenia and on a short-term basis to treat anxiety in people who have not been helped by other medications .
Molecular Structure Analysis
The molecular formula of Trifluoperazine hydrochloride is C21H26Cl2F3N3S . The average molecular weight is 480.417 Da .Physical And Chemical Properties Analysis
Trifluoperazine hydrochloride is a solid substance . The average molecular weight is 480.417 Da and the monoisotopic mass is 479.117658566 Da . The chemical formula is C21H26Cl2F3N3S .科学研究应用
Antipsychotic and Antiemetic Agent
Trifluoperazine dihydrochloride is clinically used as an antipsychotic and antiemetic agent. It functions by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, affecting various physiological responses such as basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Antiviral Activity
Research has shown that Trifluoperazine has antiviral activity against Dengue virus (DENV) and Zika virus (ZIKV). It is being analyzed for its potential to inhibit viral protein detection by immunofluorescence and Western blot, which could be significant in managing these viral infections .
Anti-Cancer Effects
Trifluoperazine has been investigated for its anti-cancer effects , particularly in the context of Pulmonary Arterial Hypertension (PAH). PAH is characterized by the progressive obliteration of small pulmonary arteries due to exaggerated proliferation and resistance to apoptosis of pulmonary artery cells. Trifluoperazine’s role in this context is under preclinical investigation .
Autophagy Inhibition and Radiotherapy Efficacy
As a novel autophagy inhibitor , Trifluoperazine is being studied for its ability to enhance the efficacy of adjuvant radiotherapy in patients with glioblastoma (GBM). Current autophagy inhibitors do not penetrate the blood-brain-barrier (BBB), making Trifluoperazine a potential candidate for improving treatment outcomes in GBM through this mechanism .
作用机制
Target of Action
Trifluoperazine dihydrochloride primarily targets the Dopamine D2 receptor and the Alpha-1A adrenergic receptor in humans . It also interacts with the neuron-specific vesicular protein calcyon . These targets play crucial roles in the regulation of various neurological and physiological processes.
Mode of Action
Trifluoperazine dihydrochloride acts as an antagonist at the Dopamine D2 receptor and the Alpha-1A adrenergic receptor . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, and depresses the release of hypothalamic and hypophyseal hormones . This is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by trifluoperazine dihydrochloride is the dopaminergic pathway . By blocking the D1 and D2 receptors, it disrupts the normal functioning of this pathway, leading to changes in various physiological processes such as metabolism, body temperature, and wakefulness .
Pharmacokinetics
Trifluoperazine dihydrochloride is well absorbed from the gastrointestinal tract, with considerable interindividual variation in peak concentrations . It is metabolized in the liver and has an elimination half-life of 10–20 hours . The drug’s ADME properties significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of trifluoperazine dihydrochloride’s action include changes in basal metabolism, body temperature, wakefulness, and vasomotor tone . It also has an impact on the management of schizophrenia and other psychotic disorders . In addition, it has been found to increase radiosensitivity in glioblastoma by impairing homologous recombination .
Action Environment
The action, efficacy, and stability of trifluoperazine dihydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by the individual’s liver function . Furthermore, the drug’s efficacy can be impacted by the individual’s overall health status and the presence of other medications .
安全和危害
Trifluoperazine hydrochloride has several side effects including dizziness, drowsiness, blurred vision, dry mouth, loss of appetite, sleep problems, muscle weakness, itching or rash, missed menstrual periods, and breast swelling or discharge . It is not approved for use in older adults with dementia-related psychosis . It is also not recommended for patients with bone marrow suppression, liver disease, a blood cell disorder, or if the patient has drowsiness, slow breathing, weak pulse, or decreased alertness .
未来方向
While Trifluoperazine hydrochloride is primarily used for the management of schizophrenia and other psychotic disorders, research is being conducted to explore other potential uses. For instance, a study discusses the anti-tumor effects of mesoporous silica nanoparticles loaded with Trifluoperazine .
属性
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAOUXDMHXPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045085 | |
| Record name | Trifluoperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
440-17-5 | |
| Record name | Trifluoperazine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















